BenchChemオンラインストアへようこそ!

cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cross-coupling Medicinal chemistry Building blocks

Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a halogenated coumarin-3-carboxylate ester bearing a synthetically versatile bromine atom at the 6-position of the chromene ring and a cyclohexyl ester at the 3-carboxylate. Coumarin-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry, reported as endothelin receptor antagonists and phospholipase A₂ inhibitors, while the bromine atom serves as a critical handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable systematic SAR exploration.

Molecular Formula C16H15BrO4
Molecular Weight 351.196
CAS No. 324065-54-5
Cat. No. B2695913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS324065-54-5
Molecular FormulaC16H15BrO4
Molecular Weight351.196
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2
InChIKeyDXUUADAZOQYVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Cyclohexyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (CAS 324065-54-5) Is a Strategic Procurement Choice for Coumarin-Based Research


Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a halogenated coumarin-3-carboxylate ester bearing a synthetically versatile bromine atom at the 6-position of the chromene ring and a cyclohexyl ester at the 3-carboxylate [1]. Coumarin-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry, reported as endothelin receptor antagonists and phospholipase A₂ inhibitors, while the bromine atom serves as a critical handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable systematic SAR exploration [2]. This compound is positioned as a late-stage diversification intermediate for programs targeting inflammation, cardiovascular disease, and fluorescent probe development.

Generic Substitution Risks When Sourcing Cyclohexyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (CAS 324065-54-5)


Superficially similar coumarin-3-carboxylates (e.g., ethyl or methyl esters, non-brominated analogs) cannot replicate the synthetic utility and physicochemical profile of cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. The bromine atom is essential for Pd-catalyzed cross-coupling diversification at the 6-position, a transformation inaccessible to non-halogenated analogs [1]. Simultaneously, the cyclohexyl ester imparts significantly higher lipophilicity (estimated clogP increase of ~1.5–2.0 log units) versus the corresponding ethyl ester, directly influencing membrane permeability, metabolic stability, and chromatographic retention in purification workflows [2]. Substituting either the halogen or the ester group with a simpler analog would compromise both the compound's role as a diversification building block and its relevance as a lead-like probe in drug discovery campaigns, making exact specification procurement a functional necessity rather than a preference.

Quantitative Differentiation Evidence for Cyclohexyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (CAS 324065-54-5) Against Closest Analogs


Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Diversification That Is Inaccessible to Non-Halogenated Analogs

The 6-bromo substituent on the chromene ring is a prerequisite for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. In a 2022 study, ethyl 6-bromocoumarin-3-carboxylate (the ethyl ester analog of the target compound) was successfully arylated with arylboronic acids under standard Suzuki conditions to yield 6-aryl-2-oxo-2H-chromene-3-carboxylates [1]. By contrast, the non-halogenated parent coumarin-3-carboxylate (i.e., lacking the 6-bromo group) is unreactive under these conditions, providing no pathway to 6-substituted derivatives. The target compound preserves this essential bromine handle while offering the distinct advantages of the cyclohexyl ester (see Evidence Item 2).

Cross-coupling Medicinal chemistry Building blocks

Cyclohexyl Ester Provides Elevated Lipophilicity (clogP) Compared to Ethyl Ester Analogs, Modulating Permeability and Chromatographic Behavior

The cyclohexyl ester of the target compound imposes a substantial increase in calculated partition coefficient (clogP) relative to the corresponding ethyl ester. Based on PubChem-predicted clogP values for structurally analogous coumarin-3-carboxylates, the cyclohexyl ester exhibits a clogP of approximately 4.2, whereas ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has a predicted clogP of approximately 2.7 [1]. This ~1.5 log unit increase translates to roughly a 30-fold higher octanol/water partition coefficient, directly correlating with enhanced membrane permeability in cell-based assays and longer reversed-phase HPLC retention times—a critical consideration for preparative purification and analytical method development.

Lipophilicity ADME Chromatography

Brominated Coumarin-3-Carboxylates Exhibit Enhanced Antimicrobial Biofilm Inhibition Compared to Non-Brominated Analogs (Class Inference)

Although no direct head-to-head data exist for the target compound, a structurally related 6-bromo-substituted 2-oxo-2H-chromene-3-carboxylate derivative (BDBM50497189; CHEMBL3115989) demonstrated antimicrobial activity against Enterococcus faecalis biofilm with an IC50 of 6.27 × 10³ nM [1]. This activity is consistent with a broader class observation that bromination at the 6-position enhances antibacterial potency in coumarin-3-carboxylate scaffolds [2]. By contrast, the non-brominated parent scaffold typically shows weak or absent biofilm inhibition in comparable assays [2]. The target compound, bearing both the 6-bromo substituent and a lipophilic cyclohexyl ester, may potentiate this activity through enhanced membrane penetration, though direct confirmatory data are needed.

Antimicrobial Biofilm Coumarin

Top Application Scenarios for Cyclohexyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (CAS 324065-54-5) Based on Differentiated Evidence


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Kinase or GPCR Targeted Libraries

The 6-bromo handle of the target compound enables Suzuki and Sonogashira coupling to install aryl, heteroaryl, or alkyne substituents at the coumarin 6-position [3]. This is directly relevant for generating focused libraries targeting kinases or GPCRs where 6-substitution modulates potency and selectivity. The non-brominated analog cannot participate in these reactions, making procurement of the 6-bromo derivative essential for any library synthesis effort that requires 6-position diversification.

Antibacterial Drug Discovery: Biofilm Inhibition Screening Against Gram-Positive Pathogens

Class-level evidence indicates that 6-bromo-coumarin-3-carboxylates inhibit Enterococcus faecalis biofilm formation (IC50 ~6.3 μM for a closely related analog) [3]. The target compound, with its enhanced lipophilicity from the cyclohexyl ester, is a logical candidate for screening against biofilm-forming Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), where non-brominated analogs are largely inactive.

Fluorescent Probe Development: Bromine as a Synthetic Entry Point for 6-Aryl Extended π-Systems

As demonstrated by Kostadinova et al. (2022), 6-bromocoumarin-3-carboxylates serve as substrates for Pd-catalyzed arylation to produce 6-aryl-coumarins with tunable photophysical properties [3]. The cyclohexyl ester's increased lipophilicity may facilitate cellular uptake for live-cell imaging applications, while the bromine provides a universal coupling partner for introducing diverse fluorogenic aryl groups.

Endothelin Receptor Antagonist Lead Optimization

The chromene-3-carboxylate scaffold is a recognized pharmacophore for endothelin receptor antagonism, as claimed in US Patent 6,218,427 [3]. The 6-bromo substituent allows systematic SAR exploration at a position known to influence receptor subtype selectivity, while the cyclohexyl ester modulates overall lipophilicity to balance potency and metabolic stability. Procurement of the exact compound ensures fidelity to the patent-defined chemical space.

Quote Request

Request a Quote for cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.